1-Hydroxyquinolin-2-imine
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Overview
Description
1-Hydroxyquinolin-2-imine is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline ring system with a hydroxyl group at the first position and an imine group at the second position.
Preparation Methods
The synthesis of 1-Hydroxyquinolin-2-imine can be achieved through various methods. One common synthetic route involves the reaction of substituted aromatic amines with malonic acid under microwave irradiation in dimethylformamide. This method offers operational simplicity and high yield in a significantly short reaction time . Another approach involves the use of polyphosphoric acid as a catalyst, which also provides high yields .
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance reaction rates and yields.
Chemical Reactions Analysis
1-Hydroxyquinolin-2-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Scientific Research Applications
1-Hydroxyquinolin-2-imine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxyquinolin-2-imine involves its redox properties and its ability to generate reactive oxygen species (ROS). The compound can cycle through its quinone imine form to produce ROS, which can induce oxidative stress in biological systems . This redox cycling is a key factor in its antimicrobial and anticancer activities. Additionally, the compound can interact with protein thiols and amines, leading to the formation of covalent adducts that can affect cellular functions .
Comparison with Similar Compounds
1-Hydroxyquinolin-2-imine can be compared with other similar compounds, such as 4-Hydroxyquinolin-2(1H)-one and 8-Hydroxyquinoline . These compounds share similar structural features but differ in their chemical and biological properties:
4-Hydroxyquinolin-2(1H)-one: This compound has a hydroxyl group at the fourth position and exhibits unique biological activities, including antimicrobial and anticancer properties.
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, 8-Hydroxyquinoline derivatives are used in various therapeutic applications, including as anticancer and antiviral agents.
The uniqueness of this compound lies in its specific redox properties and its ability to generate ROS, which distinguishes it from other quinoline derivatives.
Properties
CAS No. |
30958-68-0 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-hydroxyquinolin-2-imine |
InChI |
InChI=1S/C9H8N2O/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h1-6,10,12H |
InChI Key |
GYFQSXJUINDQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N)N2O |
Origin of Product |
United States |
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